molecular formula C11H18N4O B2885071 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide CAS No. 1797292-40-0

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide

Cat. No.: B2885071
CAS No.: 1797292-40-0
M. Wt: 222.292
InChI Key: RXIGCCKMBDBLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide is an organic compound that features a pyrimidine ring substituted with a dimethylamino group and an isobutyramide moiety

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical reactions. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)isobutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in both synthetic and medicinal chemistry.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8(2)11(16)13-7-9-12-6-5-10(14-9)15(3)4/h5-6,8H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIGCCKMBDBLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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